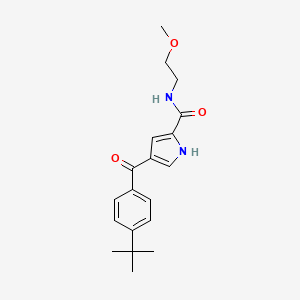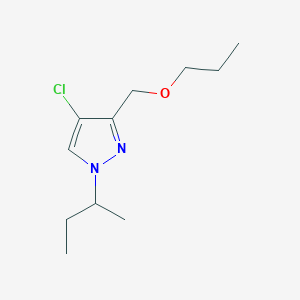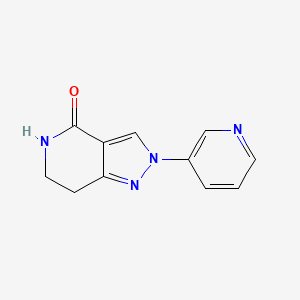
5-(2,2-dimethoxyethyl)-4-methyl-4H-1,2,4-triazole-3-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “5-(2,2-dimethoxyethyl)-4-methyl-4H-1,2,4-triazole-3-thiol” is a derivative of the 1,2,4-triazole class of compounds. 1,2,4-triazoles are a class of heterocyclic compounds that contain a five-membered ring with three nitrogen atoms and two carbon atoms . The presence of the thiol (-SH) and dimethoxyethyl (-OCH2CH2OCH3) groups suggest that this compound may have unique reactivity and properties compared to other triazoles.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the 1,2,4-triazole ring, with the thiol, dimethoxyethyl, and methyl groups attached at the 3rd, 5th, and 4th positions, respectively. The electron-donating nature of the dimethoxyethyl group and the potential for hydrogen bonding from the thiol group could influence the compound’s conformation and reactivity .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the thiol and dimethoxyethyl groups. Thiols are known to be good nucleophiles and can undergo reactions such as oxidation and alkylation . The dimethoxyethyl group could potentially participate in reactions involving the breaking of the carbon-oxygen bonds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar thiol and dimethoxyethyl groups could increase its solubility in polar solvents . The compound’s boiling and melting points would depend on factors such as its molecular weight and the strength of intermolecular forces .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Triazole derivatives have been extensively studied for their synthesis and structural properties. For example, the synthesis of triazole-thione derivatives through the treatment of amino-triazole-thione with various aldehydes, resulting in compounds that form a three-dimensional network through weak hydrogen bonds and C–H⋯π supramolecular interactions, stabilizing the crystal structure (Xu et al., 2006). This highlights the versatility of triazole derivatives in synthesizing novel compounds with potential applications in materials science.
Electrochemical Applications
Studies on the electrochemical behavior of thiotriazoles reveal their potential applications in electrochemical sensors and corrosion inhibitors. For instance, certain thiotriazoles exhibit reversible oxidation peaks, indicating their suitability as electrochemical sensors or as corrosion inhibitors due to their redox-active properties (L. Fotouhi et al., 2002).
Biological Activity
Several triazole derivatives have been synthesized and evaluated for their biological activities, including antimicrobial, antioxidant, and analgesic properties. For example, Schiff bases of 4-amino-1,2,4-triazole derivatives containing pyrazole exhibited significant analgesic and antioxidant properties, underscoring their potential in medicinal chemistry (K. Karrouchi et al., 2016).
Corrosion Inhibition
Triazole derivatives are also being explored as corrosion inhibitors for various metals in aggressive environments. A study on 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol as a corrosion inhibitor for copper in NaCl solution demonstrated high inhibition efficiency, suggesting its potential use in protecting metal surfaces (D. S. Chauhan et al., 2019).
Antitumor and DNA Methylation
The effect of triazole derivatives on tumor DNA methylation levels indicates their potential as therapeutic agents in cancer treatment. New 4-substituted 4H-1,2,4-triazole-3-thiol derivatives were synthesized and showed promising anti-tumor activity by affecting the methylation level of tumor DNA (T. R. Hovsepyan et al., 2018).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(2,2-dimethoxyethyl)-4-methyl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O2S/c1-10-5(8-9-7(10)13)4-6(11-2)12-3/h6H,4H2,1-3H3,(H,9,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFVMPPYORXPGQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NNC1=S)CC(OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2658938.png)


![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2658941.png)

![2-{[4-(Difluoromethyl)phenyl]methyl}-2-methylpyrrolidine](/img/structure/B2658945.png)
![5-{[(2-Fluorobenzyl)thio]methyl}-2-furoic acid](/img/structure/B2658946.png)
![[2-(2-Methylpropylamino)-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B2658947.png)
![N-[3-(acetylamino)-1,2,4-thiadiazol-5-yl]-1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2658949.png)

![2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(2-methoxypyrimidin-5-yl)methanone](/img/structure/B2658952.png)
![ethyl 3-[2-(4-ethoxybenzoyl)-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzoate](/img/structure/B2658953.png)

![5-Phenyl-5,8-dihydroindolo[2,3-c]carbazole](/img/structure/B2658955.png)